4-[(Cyclopropylmethyl)amino]pentan-1-ol
Description
4-[(Cyclopropylmethyl)amino]pentan-1-ol is a secondary amine-alcohol derivative characterized by a pentanol backbone substituted with a cyclopropylmethylamino group at the fourth carbon.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(cyclopropylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8(3-2-6-11)10-7-9-4-5-9/h8-11H,2-7H2,1H3 |
InChI Key |
YMANBBIMHNSNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)amino]pentan-1-ol typically involves the reaction of cyclopropylmethylamine with 4-penten-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylmethyl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl ketone or aldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-[(Cyclopropylmethyl)amino]pentan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The cyclopropylmethyl group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence primarily details compounds with cyclopropylmethyl-substituted piperazine or cyclohexylamine cores (e.g., COMPOUND 36 and COMPOUND 40 from EP 3 858 835 A1) . While these share the cyclopropylmethylamino motif with 4-[(Cyclopropylmethyl)amino]pentan-1-ol, critical differences in molecular architecture, functional complexity, and applications are evident.
Structural and Functional Differences
Pharmacological Implications (Inferred)
- In contrast, 4-[(Cyclopropylmethyl)amino]pentan-1-ol’s simpler structure may limit direct pharmacological use but could serve as a building block for larger molecules.
Spectral Data Comparison
- NMR Profiles: COMPOUND 36/40 exhibit complex ¹H NMR spectra (e.g., δ 8.60–8.62 ppm for aromatic protons, 3.73 ppm for methylene groups) due to their spirocyclic systems . 4-[(Cyclopropylmethyl)amino]pentan-1-ol would likely show simpler signals for the hydroxyl (~1–5 ppm) and cyclopropylmethyl groups (~0.36–1.13 ppm).
- Mass Spectrometry: COMPOUND 36/40 display prominent [M + H]⁺ peaks at m/z 492 , whereas 4-[(Cyclopropylmethyl)amino]pentan-1-ol would have a significantly lower m/z (~143).
Biological Activity
4-[(Cyclopropylmethyl)amino]pentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis of 4-[(Cyclopropylmethyl)amino]pentan-1-ol
The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with pentan-1-ol derivatives. The process can be optimized through various methods, including:
- N-Alkylation : Using alkyl halides to introduce the cyclopropylmethyl group.
- Reductive amination : Combining carbonyl compounds with amines in the presence of reducing agents.
The biological activity of 4-[(Cyclopropylmethyl)amino]pentan-1-ol is primarily linked to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may exert effects similar to other amino alcohols, potentially influencing neurotransmitter systems or exhibiting anti-parasitic properties.
Case Studies and Research Findings
- Anti-Parasitic Activity : A study evaluated the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated significant activity, suggesting a possible mechanism involving inhibition of key metabolic pathways in the parasite .
- Neurotransmitter Interaction : Research has shown that derivatives of similar structures can modulate neurotransmitter release, particularly in dopaminergic and serotonergic pathways. This suggests that 4-[(Cyclopropylmethyl)amino]pentan-1-ol may also have psychoactive properties .
- Toxicological Profile : An assessment of the compound's toxicity indicated a favorable safety profile in preliminary in vitro tests, with no significant cytotoxic effects observed at therapeutic concentrations .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
